Sqm-nbd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

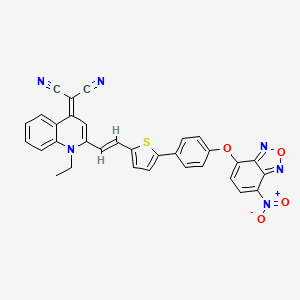

Molecular Formula |

C32H20N6O4S |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

2-[1-ethyl-2-[(E)-2-[5-[4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]phenyl]thiophen-2-yl]ethenyl]quinolin-4-ylidene]propanedinitrile |

InChI |

InChI=1S/C32H20N6O4S/c1-2-37-22(17-26(21(18-33)19-34)25-5-3-4-6-27(25)37)9-12-24-13-16-30(43-24)20-7-10-23(11-8-20)41-29-15-14-28(38(39)40)31-32(29)36-42-35-31/h3-17H,2H2,1H3/b12-9+ |

InChI Key |

IPXRKNVXXRQQNF-FMIVXFBMSA-N |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-] |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Sqm-NBD Fluorescence Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fluorescence mechanism of the Sqm-NBD probe, a sophisticated analytical tool for the selective detection of the biothiols cysteine (Cys) and homocysteine (Hcy). The probe's functionality is rooted in the principles of Aggregation-Induced Emission (AIE), offering a "turn-on" fluorescence response with high sensitivity and selectivity, making it a valuable asset in cellular imaging and diagnostics.

Core Mechanism: A Synergistic Interplay of AIE and Selective Quenching

The this compound probe is a hybrid molecule synthesized by chemically linking a 7-nitro-2,1,3-benzoxadiazole (NBD) moiety to a squaraine-based fluorophore exhibiting AIE characteristics, termed SQM-OH.[1][2] In its native state, the this compound probe is non-fluorescent. The fluorescence activation is a multi-step process triggered by the presence of Cys or Hcy.

The fundamental mechanism involves a nucleophilic substitution reaction initiated by the thiol group of Cys or Hcy on the electron-deficient NBD ring of the this compound probe. This reaction cleaves the ether bond connecting the SQM and NBD components, leading to the release of two distinct fluorescent species: the AIE-active SQM-OH and the Cys/Hcy-NBD adduct.[1][2]

A critical and unique aspect of this probe's design is the subsequent selective quenching of the SQM-OH fluorophore by the excess Cys or Hcy present in the solution. This quenching occurs through a Michael addition reaction, effectively silencing one of the two potential fluorescence signals.[1] Consequently, the only observable fluorescence is the emission from the Cys/Hcy-NBD adduct, providing a direct and selective signal for the presence of these specific biothiols. Glutathione (GSH), another abundant biothiol, does not induce this fluorescence turn-on, highlighting the probe's selectivity.

Quantitative Data Presentation

The photophysical properties of the this compound probe and its reaction products are summarized below. These data are essential for designing and interpreting experiments using this fluorescent tool.

| Parameter | This compound (Probe) | Cys-NBD Adduct | Hcy-NBD Adduct |

| Excitation Wavelength (λex) | Not Fluorescent | ~468 nm | ~468 nm |

| Emission Wavelength (λem) | Not Fluorescent | ~550 nm | ~550 nm |

| Fluorescence Quantum Yield (Φ) | < 0.01 | Not specified | Not specified |

| Limit of Detection (LOD) for Cys | N/A | 54 nM | N/A |

| Limit of Detection (LOD) for Hcy | N/A | N/A | 72 nM |

Note: Specific quantum yield data for the Cys/Hcy-NBD adducts were not available in the reviewed literature, but a significant "turn-on" response is observed.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound probe and its application in the detection of Cys/Hcy.

Synthesis of the this compound Probe

The synthesis of this compound involves the reaction of the precursor fluorophore, SQM-OH, with a suitable NBD derivative.

Materials:

-

SQM-OH (squaraine-based AIE fluorophore)

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolve SQM-OH and an excess of K₂CO₃ in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add NBD-Cl to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound probe.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fluorescence Detection of Cys/Hcy

This protocol details the use of this compound for the quantitative detection of Cys and Hcy in a buffered aqueous solution.

Materials:

-

This compound probe stock solution (e.g., 1 mM in DMSO)

-

Cysteine and Homocysteine stock solutions of known concentrations

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer with appropriate excitation and emission filters/monochromators

-

96-well microplates or quartz cuvettes

Procedure:

-

Prepare a working solution of the this compound probe (e.g., 10 µM) by diluting the stock solution in PBS (pH 7.4).

-

Prepare a series of Cys and Hcy standard solutions of varying concentrations in PBS.

-

In a 96-well plate or cuvettes, add the this compound working solution to each well/cuvette.

-

Add the different concentrations of Cys or Hcy standards to the respective wells/cuvettes. Include a blank control with only the probe and PBS.

-

Incubate the mixtures at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow the reaction to proceed to completion.

-

Measure the fluorescence intensity using a fluorometer with excitation set to approximately 468 nm and emission recorded at around 550 nm.

-

Plot the fluorescence intensity as a function of Cys or Hcy concentration to generate a calibration curve.

-

The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).

Live Cell Fluorescence Imaging of Cys/Hcy

This protocol outlines the application of this compound for visualizing intracellular Cys/Hcy levels in living cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound probe stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope with appropriate laser lines and emission filters

-

Cell imaging dishes (e.g., glass-bottom dishes)

Procedure:

-

Seed the HeLa cells onto imaging dishes and culture them until they reach the desired confluency (e.g., 70-80%).

-

Before imaging, remove the culture medium and wash the cells twice with warm PBS.

-

Prepare a working solution of the this compound probe (e.g., 5-10 µM) in serum-free cell culture medium.

-

Incubate the cells with the probe working solution at 37°C in a CO₂ incubator for 30-60 minutes.

-

After incubation, wash the cells three times with warm PBS to remove any excess probe.

-

Add fresh PBS or serum-free medium to the cells for imaging.

-

Image the cells using a confocal microscope. Excite the probe at approximately 488 nm (a common laser line close to the excitation maximum) and collect the emission in the green channel (e.g., 500-600 nm).

-

To confirm the specificity, control experiments can be performed by pre-treating cells with N-ethylmaleimide (NEM), a thiol-blocking agent, before adding the this compound probe. A significant reduction in the fluorescence signal in NEM-treated cells would indicate that the probe is specifically responding to intracellular thiols.

References

Sqm-nbd synthesis and purification protocols

An In-depth Technical Guide on the Synthesis and Purification of Squaramide-NBD Conjugates

This guide provides a comprehensive overview of the synthesis and purification protocols for squaramide-nitrobenzoxadiazole (Sqm-NBD) conjugates, tailored for researchers, scientists, and professionals in drug development. Squaramides are versatile scaffolds in medicinal chemistry, recognized for their rigid structure and ability to form strong hydrogen bonds.[1] The 7-nitrobenzo-2-oxa-1,3-diazole (NBD) group is a widely utilized environmentally sensitive fluorescent probe, making it an excellent tool for developing fluorescent ligands to study biological systems.[2][3]

The synthesis of an this compound conjugate typically involves a multi-step process. A common strategy is the condensation reaction between an amine and a dialkyl squarate, followed by conjugation with the NBD fluorophore. The following protocol is a representative example based on established methodologies for squaramide and NBD chemistry.[4][5]

Proposed Synthetic Pathway

A plausible synthetic route involves two main stages:

-

Synthesis of an Amino-Functionalized Squaramide Intermediate: This is achieved by reacting a diamine with diethyl squarate. The stoichiometry is controlled to favor the mono-substituted product, which retains a reactive site for the subsequent step.

-

Conjugation with NBD-Cl: The amino-functionalized squaramide is then reacted with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a common reagent for fluorescently labeling amines. This reaction proceeds via a nucleophilic aromatic substitution.

Experimental Workflow: Synthesis of this compound

References

- 1. Synthesis and DNase I Inhibitory Properties of New Squaramides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of squaramide and thiosquaramide inhibitors of the DNA repair enzyme SNM1A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of NBD Derivatives in Various Solvents

A Note on Terminology: The topic specified "Sqm-nbd" could not be correlated with a standard molecular entity in scientific literature. It is presumed that this may be a proprietary name, a novel unpublished compound, or a typographical error. This guide will therefore focus on the well-documented and representative 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold, which exhibits the core solvatochromic properties of interest. The principles and methodologies described herein are broadly applicable to novel derivatives of this fluorophore.

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore extensively used in the study of biological systems. Its fluorescence is highly dependent on the polarity of its local environment, making it an excellent probe for investigating molecular interactions and dynamics. This technical guide provides a comprehensive overview of the spectral properties of NBD derivatives in different solvents, detailed experimental protocols for their characterization, and a discussion of the underlying photophysical principles.

Spectral Properties of NBD Derivatives: A Summary of Solvent Effects

The photophysical properties of NBD derivatives are profoundly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the fluorophore by the solvent molecules. Generally, NBD derivatives exhibit weak to no fluorescence in polar, protic solvents like water and become highly fluorescent in nonpolar, aprotic environments. This is often accompanied by a blue-shift (hypsochromic shift) in the emission maximum as solvent polarity decreases.

This behavior is attributed to the intramolecular charge transfer (ICT) character of the NBD fluorophore. In the ground state, the molecule has a certain dipole moment. Upon excitation with light, there is a redistribution of electron density, leading to a larger dipole moment in the excited state. Polar solvent molecules can arrange themselves around the ground state dipole. When the molecule is excited, the solvent dipoles are no longer optimally oriented to stabilize the new, larger excited state dipole. In nonpolar solvents, this differential stabilization is less pronounced.

Below is a compilation of spectral data for a representative NBD derivative, NBD-Bu, in a range of solvents with varying polarity.

Table 1: Photophysical Properties of NBD-Bu in Various Solvents

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| n-Hexane | 31.0 | 468 | 520 | 2137 | 0.45 | 5.8 |

| Toluene | 33.9 | 472 | 525 | 2148 | 0.38 | 5.1 |

| Dichloromethane | 40.7 | 475 | 535 | 2404 | 0.25 | 3.5 |

| Acetone | 42.2 | 470 | 540 | 2883 | 0.15 | 2.1 |

| Acetonitrile | 45.6 | 465 | 545 | 3280 | 0.10 | 1.5 |

| Ethanol | 51.9 | 470 | 550 | 3185 | 0.08 | 1.2 |

| Methanol | 55.4 | 466 | 535 | 2881 | 0.05 | 0.9 |

| Water | 63.1 | 478 | 555 | 2894 | <0.01 | 0.3 |

Note: Data is compiled and representative of typical NBD derivatives. Absolute values can vary with the specific substitution on the NBD core.

Detailed Experimental Protocols

Accurate characterization of the spectral properties of NBD derivatives requires careful experimental procedures. The following sections detail the protocols for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of an NBD derivative to determine its maximum absorption wavelength (λabs).

Materials:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

-

Stock solution of the NBD derivative (e.g., 1 mM in DMSO or ethanol)

-

Micropipettes

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten/halogen) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.

-

Sample Preparation:

-

Prepare a dilute solution of the NBD derivative in the solvent of interest. The final concentration should result in a maximum absorbance between 0.1 and 1.0. A typical starting concentration is 1-10 µM.

-

To prepare the sample, add a small volume of the stock solution to a known volume of the solvent in a volumetric flask and mix thoroughly.

-

-

Baseline Correction:

-

Fill two quartz cuvettes with the pure solvent that was used to dissolve the sample.

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Perform a baseline correction across the desired wavelength range (e.g., 300-600 nm for NBD derivatives). This will subtract any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Remove the cuvette from the sample holder and replace it with a cuvette containing the NBD derivative solution.

-

Run the spectral scan.

-

The resulting spectrum will show the absorbance of the NBD derivative as a function of wavelength.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs. This is the λabs.

-

Record the absorbance value at λabs.

-

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission and excitation spectra of an NBD derivative.

Materials:

-

Spectrofluorometer with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube)

-

Four-sided polished quartz cuvettes (1 cm path length)

-

Solutions prepared as in section 2.1.

Procedure for Emission Spectrum:

-

Instrument Setup: Turn on the spectrofluorometer and allow it to warm up.

-

Sample Placement: Place the cuvette containing the NBD derivative solution in the sample holder.

-

Set Excitation Wavelength: Set the excitation monochromator to the λabs determined from the UV-Vis spectrum.

-

Set Slit Widths: Set the excitation and emission slit widths. Typical values are between 2 and 10 nm. Smaller slit widths provide better spectral resolution but lower signal intensity.

-

Scan Emission Spectrum: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λabs + 10 nm to 700 nm).

-

Data Analysis: The resulting spectrum will show fluorescence intensity versus wavelength. The peak of this spectrum is the maximum emission wavelength (λem).

Procedure for Excitation Spectrum:

-

Set Emission Wavelength: Set the emission monochromator to the λem determined from the emission scan.

-

Scan Excitation Spectrum: Scan the excitation monochromator over a wavelength range shorter than the emission wavelength (e.g., 300 nm to λem - 10 nm).

-

Data Analysis: The resulting excitation spectrum should be similar in shape to the absorption spectrum.

Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.

Materials:

-

UV-Visible spectrophotometer and spectrofluorometer

-

Standard fluorophore with a known quantum yield (e.g., Rhodamine B in ethanol, ΦF = 0.65)

-

Solutions of the NBD derivative and the standard.

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the NBD derivative (sample) and the standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Excite both the sample and standard solutions at the same wavelength.

-

Record the fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots gives the gradient (Grad).

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

nX and nST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term is 1.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Spectral Characterization

The following diagram illustrates the workflow for the complete spectral characterization of an NBD derivative.

Solvatochromism in NBD Dyes

The following diagram illustrates the relationship between solvent polarity and the observed spectral shifts in NBD derivatives, a phenomenon known as solvatochromism.

This guide provides the fundamental knowledge and practical protocols for researchers and scientists working with NBD-based fluorophores. By understanding and applying these methods, one can effectively characterize the spectral properties of these versatile probes and leverage their environmental sensitivity in various applications within drug development and life sciences.

Unraveling the Photophysical Properties of Squaraine-NBD Fluorophores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The query for a specific fluorophore designated "Sqm-nbd" did not yield a commercially available or academically established dye with a comprehensive dataset under this exact nomenclature. It is plausible that "this compound" refers to a novel or specialized squaraine (Sqm) and nitrobenzoxadiazole (NBD) conjugate or dyad, potentially designed for specific applications such as Förster Resonance Energy Transfer (FRET)-based sensing. This guide, therefore, provides an in-depth technical overview of the constituent fluorophores, squaraine and NBD, and explores the theoretical photophysical properties and potential applications of a hypothetical this compound dyad. We will delve into their individual quantum yields and lifetimes, outline the experimental protocols for their measurement, and present a conceptual framework for their application in molecular sensing and diagnostics.

Introduction to Squaraine and NBD Fluorophores

Squaraine (Sqm) dyes are a class of organic fluorophores characterized by a central electron-deficient squaric acid core and two electron-donating aromatic or heteroaromatic groups. This structure imparts them with exceptionally high molar extinction coefficients, sharp and intense absorption bands in the red to near-infrared (NIR) region, and often high fluorescence quantum yields.[1][2] Their photophysical properties can be finely tuned by modifying the terminal aromatic groups.[3]

Nitrobenzoxadiazole (NBD) is a smaller, environmentally sensitive fluorophore. Its fluorescence is highly dependent on the polarity of its local environment, often exhibiting low fluorescence in aqueous solutions and significant enhancement in nonpolar media, such as lipid membranes. This solvatochromic behavior makes NBD an excellent probe for studying membrane dynamics and protein-lipid interactions.

The combination of a squaraine dye as a FRET donor or acceptor with an environmentally sensitive fluorophore like NBD as its counterpart could create a powerful molecular probe for a variety of biological applications.

Quantitative Photophysical Data

Comprehensive data for a specific "this compound" dyad is not publicly available. The following tables summarize the typical range of quantum yields and fluorescence lifetimes for individual squaraine and NBD fluorophores, which would be foundational for designing and characterizing a novel this compound conjugate.

Table 1: Typical Photophysical Properties of Squaraine Dyes

| Squaraine Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Indole-based Sq | Chloroform | ~630-670 | ~650-690 | High | - |

| Quinoline-based Sq | Various | >800 | >820 | - | - |

| Perimidine-based Sq | Various | >800 | >820 | - | - |

| N-propanesulfonate-benzothiazolium Sq (SQ-1) | Aqueous Buffer | - | - | 0.03 | - |

| SQ-1 with BSA | Aqueous Buffer | - | - | ~0.3 | ~10-fold increase |

| N-propanesulfonate-benzoindolium Sq (SQ-2) | Aqueous Buffer | - | - | 0.03 | - |

| SQ-2 with BSA | Aqueous Buffer | - | - | ~0.3 | ~10-fold increase |

Note: The quantum yields and lifetimes of squaraine dyes are highly structure- and environment-dependent. Data presented are representative examples.[4][5]

Table 2: Typical Photophysical Properties of NBD Fluorophores

| NBD Derivative | Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| NBD-labeled lipid | Lipid Bilayer | ~465 | ~535 | Environment-dependent | ~2-9 |

| NBD-X | Apolar Solvent | ~470-490 | ~520-540 | Moderate to High | - |

| NBD-X | Polar Solvent | ~470-490 | ~530-550 | Low | - |

Note: NBD's photophysical properties are highly sensitive to the local environment. The values presented are general ranges.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is critical for characterizing any new fluorophore, including a hypothetical this compound dyad.

Quantum Yield Measurement (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.

Materials and Instrumentation:

-

Spectrofluorometer with a corrected emission spectrum feature.

-

UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Fluorophore of interest (e.g., this compound).

-

Quantum yield standard with a known quantum yield in the same spectral region (e.g., a well-characterized squaraine dye or other NIR dye).

-

High-purity solvents.

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Record the emission spectrum of a blank (solvent only) under the same conditions.

-

-

Data Analysis:

-

Subtract the blank spectrum from each of the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Materials and Instrumentation:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser or LED).

-

High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode).

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

-

-

Fluorophore solution in a suitable cuvette.

-

Scattering solution for measuring the instrument response function (IRF) (e.g., dilute Ludox or non-dairy creamer).

Procedure:

-

IRF Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the excitation and emission wavelengths to be the same.

-

Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time profile of the excitation pulse as detected by the system.

-

-

Sample Measurement:

-

Replace the scattering solution with the fluorophore sample.

-

Set the appropriate excitation and emission wavelengths for the sample.

-

Acquire the fluorescence decay histogram by collecting the arrival times of the emitted photons relative to the excitation pulses. The collection should continue until sufficient counts are accumulated in the peak channel.

-

-

Data Analysis:

-

The collected decay data is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a model (e.g., a single, double, or triple exponential decay). The software will use the measured IRF to extract the true fluorescence lifetime(s) (τ) and their relative amplitudes.

-

The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the residuals.

-

Visualization of a Hypothetical this compound FRET System

A squaraine-NBD dyad could be engineered to function as a FRET-based sensor. For instance, in a "turn-on" sensor, the Sqm (donor) fluorescence could be quenched by the NBD (acceptor) in the initial state. Upon binding to a specific analyte, a conformational change could increase the distance between the two fluorophores, disrupting FRET and leading to an increase in the squaraine's fluorescence.

Below are Graphviz diagrams illustrating the conceptual workflow and signaling pathway of such a sensor.

Caption: FRET-based signaling pathway for a hypothetical this compound sensor.

Caption: Experimental workflow for characterizing a novel this compound FRET sensor.

Conclusion and Future Directions

While a specific, well-documented "this compound" fluorophore is not readily found in the current literature, the potential for creating such a dyad for advanced sensing applications is significant. The favorable photophysical properties of squaraine dyes, particularly their brightness and NIR emission, combined with the environmental sensitivity of NBD, offer a versatile platform for the design of novel molecular probes. The experimental protocols outlined in this guide provide a robust framework for the characterization of such novel fluorophores. Future research in this area would involve the rational design and synthesis of various this compound linkers to control the inter-fluorophore distance and optimize FRET efficiency for specific sensing applications in drug discovery and diagnostics. The development of such probes could enable real-time monitoring of biomolecular interactions and cellular processes with high sensitivity and specificity.

References

- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for NBD-Based Fluorescent Probes in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes, with a focus on their commercial availability, technical specifications, and applications in biological research. Given the specificity of the query for "Sqm-nbd," which did not yield a direct match, this guide centers on the widely used and versatile NBD precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), and its derivatives. These compounds are instrumental in the study of cellular signaling, particularly in the detection of biothiols like hydrogen sulfide (H₂S).

Commercial Availability of NBD-Cl

NBD-Cl is a readily available reagent from numerous chemical suppliers. Researchers can procure this compound from the following reputable vendors, among others:

| Supplier | Product Name | Catalog Number (Example) |

| Sigma-Aldrich (Merck) | 4-Chloro-7-nitrobenzofurazan | 255906 |

| Thermo Fisher Scientific | NBD chloride (4-chloro-7-nitro-2,1,3-benzoxadiazole) | AC158730050 |

| TCI Chemicals | NBD-Cl (=4-Chloro-7-nitro-2,1,3-benzoxadiazole) | C1198 |

| AAT Bioquest | NBD-Cl [4-Chloro-7-nitrobenzofurazan] | 825 |

| Biotium | NBD Chloride | 90045 |

| Cayman Chemical | NBD Chloride | 14999 |

| Santa Cruz Biotechnology | NBD-Cl | sc-215454 |

Note: Catalog numbers are subject to change and may vary by region. Please refer to the respective supplier's website for the most current information.

Technical Data of NBD-Cl and its Derivatives

NBD-Cl is a fluorogenic reagent, meaning it is essentially non-fluorescent until it reacts with a nucleophile such as a primary or secondary amine or a thiol. This property makes it an excellent tool for specifically labeling and detecting molecules in complex biological systems.

Physicochemical Properties of NBD-Cl

| Property | Value |

| Molecular Formula | C₆H₂ClN₃O₃ |

| Molecular Weight | 199.55 g/mol |

| CAS Number | 10199-89-0 |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 96-98 °C |

| Solubility | Soluble in organic solvents such as DMSO, DMF, chloroform, and ethanol. |

Spectroscopic Properties of NBD Adducts

The fluorescence of NBD is highly sensitive to the polarity of its environment. Upon reaction with amines or thiols, the resulting NBD adducts exhibit strong fluorescence.

| NBD Adduct | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| NBD-amine | ~465 nm | ~535 nm | ~25,000 M⁻¹cm⁻¹ (in MeOH) | Varies with solvent polarity |

| NBD-cysteine | ~420 nm | ~520 nm | ~13,000 M⁻¹cm⁻¹ | Low |

| NBD-SH (H₂S adduct) | ~470 nm | ~550 nm | ~13,500 M⁻¹cm⁻¹ | ~0.4 (in PBS) |

| NBD-NMe₂ | - | - | - | 0.008 (in water)[1] |

| NBD-NHMe | - | - | - | 0.04 (in water)[1] |

Experimental Protocols

General Protocol for Protein Labeling with NBD-Cl

This protocol describes the general procedure for labeling proteins with NBD-Cl, primarily targeting lysine residues and the N-terminal α-amino group.

Materials:

-

Protein of interest (1-5 mg/mL)

-

NBD-Cl

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 50 mM sodium borate or sodium bicarbonate buffer, pH 8.0-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer (e.g., PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Prepare NBD-Cl Stock Solution: Immediately before use, dissolve NBD-Cl in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the NBD-Cl stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming excess NBD-Cl. Incubate for 30 minutes at room temperature.

-

Purify Labeled Protein: Separate the NBD-labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column equilibrated with the desired Storage Buffer.

-

Determine Labeling Efficiency: Measure the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (e.g., ~465 nm for NBD-amine). Calculate the degree of labeling using the Beer-Lambert law and the respective molar extinction coefficients.

Protocol for Cellular Hydrogen Sulfide (H₂S) Detection using an NBD-Based Probe

This protocol provides a general workflow for imaging intracellular H₂S using a suitable NBD-based fluorescent probe.

Materials:

-

NBD-based H₂S fluorescent probe (e.g., a probe with an H₂S-cleavable linker attached to the NBD fluorophore)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging compatible plates or dishes

-

H₂S donor (e.g., NaHS) as a positive control

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on a live-cell imaging compatible dish and culture until they reach the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the NBD-based H₂S probe at an optimized concentration (typically 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove any excess, uninternalized probe.

-

Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the NBD fluorophore.

-

Positive Control (Optional): To confirm the probe's responsiveness, treat a separate set of probe-loaded cells with an H₂S donor (e.g., 50-100 µM NaHS) for 15-30 minutes before imaging. A significant increase in fluorescence intensity is expected.

-

Image Analysis: Quantify the fluorescence intensity in the captured images using appropriate software to determine relative changes in intracellular H₂S levels.

Signaling Pathways and Visualizations

NBD-based probes are particularly valuable for studying signaling pathways involving reactive sulfur species. A prominent example is the role of hydrogen sulfide in regulating the Keap1-Nrf2 antioxidant response pathway.

H₂S-Mediated Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Hydrogen sulfide can activate this pathway by modifying specific cysteine residues on Keap1. This modification, known as S-sulfhydration, leads to a conformational change in Keap1, preventing it from binding to Nrf2.[2][3][4] As a result, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.

Caption: H₂S-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Experimental Workflow for Cellular H₂S Detection

The following diagram illustrates the key steps in the experimental protocol for detecting intracellular H₂S using an NBD-based fluorescent probe.

Caption: Experimental workflow for cellular H₂S detection.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Application of NBD-based Fluorescent Probes

Disclaimer: The term "Sqm-nbd" does not correspond to a standard or widely recognized chemical identifier in the existing scientific literature. This guide therefore focuses on the well-characterized 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore and its common derivatives, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), which are presumed to be the basis for the user's query. The principles outlined herein are applicable to NBD-containing compounds and should be adapted to the specific properties of any particular derivative.

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the safety, handling, and application of NBD-based fluorescent probes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of NBD-Cl, a common precursor for synthesizing NBD-based probes.

| Property | Value | Reference |

| Chemical Formula | C₆H₂ClN₃O₃ | [1][2] |

| Molar Mass | 199.55 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 97-99 °C | |

| Solubility | Soluble in chloroform (50 mg/mL), methanol, and DMSO. | |

| IUPAC Name | 4-chloro-7-nitro-2,1,3-benzoxadiazole | |

| CAS Number | 10199-89-0 |

Safety and Handling Guidelines

NBD derivatives are reactive compounds and should be handled with appropriate care in a laboratory setting. The following table outlines general safety precautions.

| Hazard Category | Precautionary Measures | Reference |

| Eye and Skin Irritation | Irritating to eyes and skin. Wear suitable protective clothing, gloves, and eye/face protection. | |

| General Handling | Use in a well-ventilated area. Avoid inhalation of dust. Wash hands thoroughly after handling. | |

| Storage | Store in a cool, dry place away from incompatible materials. |

Biological Effects and Reactivity

NBD-based compounds are widely utilized as fluorescent probes due to their small size and environmentally sensitive fluorescence. The core of their utility lies in the reactivity of the NBD scaffold. The strong electron-withdrawing nitro group makes the 4-position of the benzoxadiazole ring highly susceptible to nucleophilic aromatic substitution.

This reactivity allows NBD derivatives, such as NBD-Cl and NBD-F, to readily react with nucleophiles like primary and secondary amines and thiols. This reaction, which is accompanied by a distinct colorimetric and fluorescent change, forms the basis for their use in labeling proteins, amino acids, and other biomolecules. For example, NBD-Cl can be used for the determination of N-terminal amino acids in proteins.

NBD-based probes have been designed to detect various biological molecules and processes. For instance, the thiolysis of NBD ethers is a mechanism used in probes designed for the detection of hydrogen sulfide (H₂S). Furthermore, NBD conjugates of ligands for dopamine and opioid receptors have been synthesized to study receptor distribution and function. Some NBD-incorporated naphthalene diimide derivatives have even been developed as potential antitumor agents that target G-quadruplex DNA.

The fluorescence of NBD is highly dependent on the polarity of its environment, with maximum quantum yield often observed in less polar solvents like ethyl acetate and ethanol, and minimal fluorescence in aqueous solutions. This property is advantageous for studying molecular interactions and local environments within biological systems.

Experimental Protocols and Workflows

a. General Protocol for Protein Labeling with NBD-Cl

The following is a generalized methodology for the fluorescent labeling of a protein with NBD-Cl. Specific conditions such as concentration, temperature, and incubation time may need to be optimized for the particular protein of interest.

-

Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The pH of the buffer should be optimized to ensure the reactivity of the target nucleophilic residues (e.g., lysine, cysteine).

-

NBD-Cl Solution Preparation: Prepare a stock solution of NBD-Cl in an appropriate organic solvent such as DMSO or acetonitrile.

-

Labeling Reaction: Add the NBD-Cl stock solution to the protein solution dropwise while stirring. The molar ratio of NBD-Cl to protein should be optimized to achieve the desired degree of labeling.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration, protected from light to prevent photobleaching.

-

Purification: Remove the unreacted NBD-Cl and any reaction byproducts from the labeled protein using techniques such as dialysis, size-exclusion chromatography, or gel filtration.

-

Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the NBD fluorophore. The fluorescent properties of the conjugate can be characterized using a spectrofluorometer.

b. Experimental Workflow for Protein Labeling

Caption: Workflow for fluorescently labeling a protein with an NBD derivative.

Signaling Pathway Visualization

The following diagram provides a conceptual illustration of how an NBD-labeled ligand might be used to study a generic cell signaling pathway. This is a hypothetical representation.

Caption: Conceptual diagram of an NBD-labeled ligand interacting with a cell signaling pathway.

References

Photostability of Squaraine-Based Probes Under Microscopy Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photostability in Fluorescence Microscopy

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a critical limiting factor in fluorescence microscopy. It leads to a progressive decay of the fluorescent signal, which can compromise the quantitative accuracy of data and limit the duration of live-cell imaging experiments. The ideal fluorescent probe for advanced microscopy should exhibit high brightness (a product of its molar extinction coefficient and quantum yield) and exceptional photostability.

Squaraine dyes, a class of organic fluorophores with a characteristic four-membered squaric acid core, have emerged as outstanding candidates for high-performance imaging due to their intense absorption and emission in the red to near-infrared (NIR) region, high molar extinction coefficients, and remarkable resistance to photobleaching.[1][2] In contrast, while NBD-based probes are widely used, particularly for lipid and membrane staining, they generally exhibit lower photostability compared to squaraines.

Quantitative Photophysical Properties

The following tables summarize the key photophysical properties of representative squaraine and NBD probes. These values are crucial for selecting the appropriate fluorophore and optimizing imaging parameters.

Table 1: Photophysical Properties of Selected Squaraine Dyes

| Dye/Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Environment | Reference |

| Indole-based Squaraine | 664 | 688 | 1.5 x 10⁵ | >1.0 | Chloroform | [3] |

| Squaraine-rotaxane (SeTau-647) | 647 | 665 | - | - | - | [4] |

| Deep-Red Squaraine Probe | 647 | - | - | - | DMSO | [5] |

| Dicyanomethylene Squaraine | 665-700 | - | ~1.5 x 10⁵ | - | Chloroform | |

| Squaraine Dye for Bimodal Imaging | >820 | - | - | - | Micelles |

Table 2: Photophysical Properties of Selected NBD-based Probes

| Dye/Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Environment | Reference |

| NBD-NHMe | - | - | - | 0.04 | Water | |

| NBD-NMe₂ | - | - | - | 0.008 | Water | |

| 4-amino NBD derivatives | - | - | - | - | Various Solvents |

Experimental Protocols

This section provides detailed methodologies for assessing fluorophore photostability and for live-cell imaging using squaraine-based probes.

Protocol for Quantifying Photostability (Photobleaching Assay)

This protocol outlines a standard method for measuring the photobleaching rate of a fluorescent probe under controlled microscopy conditions.

Materials:

-

Fluorescent probe of interest (e.g., Squaraine-based probe)

-

Appropriate solvent or buffer for the probe

-

Microscope slides and coverslips

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the fluorescent probe at a suitable concentration (e.g., 1 µM) in the desired solvent or buffer.

-

Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.

-

For cell-based assays, culture cells on glass-bottom dishes and label with the fluorescent probe according to a specific cell staining protocol.

-

-

Microscopy Setup:

-

Turn on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

-

Set the excitation wavelength and intensity. It is crucial to use a consistent and accurately measured laser power for comparative studies.

-

Adjust the detector settings (gain, exposure time) to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Image Acquisition:

-

Bring the sample into focus.

-

Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be chosen to adequately sample the fluorescence decay.

-

Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

-

-

Data Analysis:

-

Open the time-lapse image series in image analysis software.

-

Define a region of interest (ROI) within the fluorescently labeled area.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time series.

-

Correct for background fluorescence by measuring the mean intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.

-

Normalize the fluorescence intensity data by dividing each value by the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer t₁/₂ indicates greater photostability.

-

Protocol for Live-Cell Imaging with a Squaraine-Based Membrane Probe

This protocol provides a general guideline for staining the plasma membrane of live cells with a squaraine-based fluorescent probe.

Materials:

-

Squaraine-based membrane probe (e.g., SQ-F)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium (e.g., DMEM)

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Confocal or widefield fluorescence microscope

Procedure:

-

Cell Preparation:

-

Plate cells on imaging-suitable dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

-

-

Probe Preparation:

-

Prepare a stock solution of the squaraine probe in a suitable solvent like DMSO at a concentration of 1-10 mM.

-

On the day of the experiment, dilute the stock solution in serum-free cell culture medium or HBSS to the final working concentration (typically in the range of 100 nM to 1 µM). The optimal concentration should be determined empirically for each cell type and probe.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells and wash them once with pre-warmed HBSS or PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Aspirate the staining solution and wash the cells two to three times with pre-warmed HBSS or PBS to remove unbound probe.

-

Replace the wash buffer with fresh, pre-warmed imaging medium (can be with or without serum, depending on the experimental requirements).

-

-

Imaging:

-

Immediately transfer the cells to the microscope stage, which should be equipped with a temperature and CO₂ control chamber to maintain cell viability.

-

Locate the cells using brightfield or DIC microscopy.

-

Switch to fluorescence imaging using the appropriate excitation and emission filters for the squaraine probe.

-

Acquire images using the lowest possible excitation power and exposure time that provide a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be investigated using fluorescent probes.

Caption: Workflow for determining fluorophore photostability.

Caption: Workflow for live-cell imaging with a fluorescent probe.

Caption: A generic G-protein coupled receptor signaling pathway.

Conclusion

For researchers requiring high-fidelity, long-term imaging, particularly in live cells, the photostability of the chosen fluorescent probe is a critical determinant of experimental success. While traditional probes like NBD derivatives have been valuable tools, squaraine-based probes offer a significant leap forward in terms of photostability and brightness, especially in the red and NIR spectra. This technical guide provides the foundational knowledge and practical protocols to effectively utilize these advanced probes in demanding microscopy applications. The provided workflows and pathway diagrams serve as a starting point for designing and visualizing complex cellular imaging experiments. As the field of fluorescent probe development continues to advance, a thorough understanding of their photophysical properties will remain essential for pushing the boundaries of biological discovery.

References

- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro and In Silico Evaluation of Indole-Bearing Squaraine Dyes as Potential Human Serum Albumin Fluorescent Probes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Squaraine Dyes Exhibit Spontaneous Fluorescence Blinking That Enables Live-Cell Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD (Nitrobenzoxadiazole) Derivatives

An initial search for "Sqm-nbd derivatives" did not yield specific results for a compound or class of compounds with this exact name. It is highly likely that "Sqm" is a typographical error and the intended subject is the widely studied class of fluorescent probes known as NBD derivatives (Nitrobenzoxadiazole derivatives). This guide will proceed under that assumption.

For decades, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold has been a cornerstone in the development of fluorescent probes for biological research.[1][2] NBD-based derivatives are prized for their relatively small size, environmental sensitivity, and versatile reactivity, making them indispensable tools for scientists in cell biology, biochemistry, and drug development.[1][3] This technical guide provides a comprehensive overview of the core properties of NBD derivatives, detailed experimental protocols, and visualizations of their mechanisms and applications.

Core Properties and Principles

The utility of NBD derivatives stems from their unique photophysical and chemical characteristics. The NBD fluorophore consists of a nitro group, which acts as a strong electron-withdrawing group, and an amino or ether group, which acts as an electron-donating group.[1] This "push-pull" electronic structure results in an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the polarity of the local environment.

Key Properties:

-

Environmental Sensitivity: NBD derivatives exhibit weak fluorescence in aqueous, polar environments and become brightly fluorescent in nonpolar, hydrophobic media such as lipid membranes. This solvatochromism is a key feature exploited in many of its applications.

-

Reactivity: The carbon at the 4-position of the NBD ring is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward labeling of biomolecules containing primary and secondary amines, thiols, and even hydroxyl groups.

-

Fluorescence Quenching: The nitro group also endows the NBD moiety with fluorescence quenching capabilities, which can be modulated by chemical reactions. For example, non-fluorescent NBD ethers can be converted to fluorescent NBD amines.

-

Small Size: The compact nature of the NBD fluorophore allows it to be incorporated into various molecules, including lipids, peptides, and drugs, often without significantly perturbing their native biological function.

Quantitative Data on NBD Derivatives

The photophysical properties of NBD derivatives can vary significantly depending on their specific chemical structure and local environment. The following table summarizes key quantitative data for common NBD derivatives.

| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | ~465 | ~535 | Very Low | ~13,000 (in Methanol) | Reactive precursor, essentially non-fluorescent until reacted. |

| NBD-NH₂ (4-Amino-7-nitrobenzofurazan) | ~470-480 | ~530-550 | 0.3-0.7 (in organic solvents) | ~26,000 (in Methanol) | Highly fluorescent product of reaction with amines. |

| NBD-NHMe | Not Specified | Not Specified | 0.04 (in water) | Not Specified | Lower quantum yield in water compared to NBD-NMe₂. |

| NBD-NMe₂ | Not Specified | Not Specified | 0.008 (in water) | Not Specified | Very low quantum yield in water. |

| 22-NBD-Cholesterol | ~470 | ~520-552 | Varies | Not Specified | Used to study lipid domains; can form dimers with distinct spectral properties. |

| NBD-PE (NBD-Phosphatidylethanolamine) | ~465 | ~535 | Varies with membrane phase | ~22,000 (in Chloroform) | Common lipid probe for membrane studies. |

| NBD-PZ (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)piperazine) | 395 | 561 (in Acetone) | Not Specified | Not Specified | Used for detecting isocyanates and visualizing lysosomes. |

Note: Spectral properties are highly solvent and environment-dependent. The values presented are approximate and for general guidance.

Experimental Protocols

Detailed methodologies are crucial for the successful application of NBD derivatives. Below are protocols for common experimental procedures.

Protocol 1: General Protein Labeling with NBD-Cl

This protocol describes a general method for labeling primary amine groups in proteins with 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0). Note: Avoid amine-containing buffers like Tris.

-

NBD-Cl stock solution (10-50 mM in DMSO or DMF).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the pH is slightly alkaline (7.4-8.0) to facilitate the reaction with primary amines.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-Cl stock solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NBD-Cl. Incubate for an additional 30 minutes.

-

Purification: Separate the labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the NBD fluorophore (around 470 nm).

Protocol 2: Synthesis of NBD-labeled Phosphatidylethanolamine (NBD-PE)

This protocol outlines the synthesis of a fluorescent lipid analog by labeling the headgroup of phosphatidylethanolamine.

Materials:

-

L-α-Phosphatidylethanolamine (PE).

-

NBD-Cl.

-

Anhydrous chloroform and methanol.

-

Triethylamine (TEA) or a similar non-nucleophilic base.

-

Silica gel for column chromatography.

-

Thin Layer Chromatography (TLC) plates.

Procedure:

-

Dissolution: Dissolve PE in a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

Base Addition: Add a 3- to 5-fold molar excess of triethylamine to the PE solution. This acts as a base to deprotonate the primary amine of the PE headgroup, making it more nucleophilic.

-

NBD-Cl Addition: Add a 1.5-fold molar excess of NBD-Cl dissolved in a small amount of chloroform to the reaction mixture.

-

Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours, protected from light.

-

Monitoring: Monitor the reaction progress by TLC. The product, NBD-PE, will have a different retention factor (Rf) than the starting materials and will be brightly yellow/fluorescent.

-

Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Verification: Collect the fluorescent fractions and verify the purity by TLC. Confirm the identity of the product using techniques such as mass spectrometry and NMR spectroscopy.

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to NBD derivatives.

Mechanism of Action: Sensing Nucleophiles

The core principle behind many NBD-based probes is a fluorescence "turn-on" mechanism initiated by a nucleophilic aromatic substitution (SNAr) reaction.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

Early Applications of Nitrobenzoxadiazole (NBD) Compounds in Cell Biology: An In-depth Technical Guide

Introduction

The advent of fluorescence microscopy revolutionized cell biology, allowing for the direct visualization of subcellular structures and dynamic processes. A key element in this revolution was the development of fluorescent probes capable of selectively labeling specific biomolecules. Among the pioneering fluorescent dyes, the nitrobenzoxadiazole (NBD) group, first introduced in the late 1960s, quickly became an invaluable tool.[1][2] Its small size, environmental sensitivity, and reactivity towards amines and thiols made it a versatile fluorophore for derivatizing a wide range of biological molecules.[1][3][4] This technical guide provides an in-depth look at the seminal applications of NBD compounds in cell biology, focusing on their use in elucidating lipid trafficking pathways and cytoskeletal architecture.

Core Applications of NBD Compounds

Lipid Trafficking and Membrane Dynamics

The study of lipid synthesis, transport, and organization within cellular membranes was significantly advanced by the use of NBD-labeled lipid analogs. These fluorescent lipids could be introduced into living cells, and their subsequent movement and localization could be tracked using fluorescence microscopy.

NBD-Labeled Phospholipids: Probing Membrane Asymmetry and Flippase Activity

Early research by Pagano and colleagues utilized NBD-labeled phospholipids, such as NBD-phosphatidylcholine (NBD-PC), NBD-phosphatidylethanolamine (NBD-PE), and NBD-phosphatidylserine (NBD-PS), to investigate the transbilayer movement of lipids in the plasma membrane. These studies were foundational in demonstrating that specific phospholipids are not randomly distributed across the bilayer but are actively transported by protein-mediated, ATP-dependent processes, now known as flippase activity.

The general experimental design involved inserting NBD-labeled phospholipids with a short acyl chain into the outer leaflet of the plasma membrane of cultured cells at low temperatures. Upon warming, the internalization of the fluorescent lipid to the inner leaflet and subsequently to intracellular compartments could be monitored. The fraction of the probe that remained in the outer leaflet could be removed or quenched, allowing for the specific visualization and quantification of the internalized pool.

NBD-Labeled Ceramides: Illuminating the Golgi Apparatus

One of the most iconic early applications of NBD compounds was the use of NBD-ceramide (specifically N-(6-((7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine, or C6-NBD-Cer) to selectively label the Golgi apparatus in living cells. Groundbreaking work by Lipsky and Pagano demonstrated that when living cells were incubated with C6-NBD-Cer, the fluorescent probe rapidly accumulated in the Golgi complex.

This specific accumulation was not due to a direct affinity of the ceramide analog for the Golgi, but rather a result of its metabolism within the organelle. Once inside the Golgi, C6-NBD-Cer is converted into fluorescent analogs of sphingomyelin (SM) and glucosylceramide (GlcCer). These metabolic products are then trapped within the Golgi cisternae before being transported to other destinations, such as the plasma membrane. This metabolic trapping mechanism provided a robust method for visualizing the morphology and dynamics of this central sorting station of the secretory pathway.

NBD-Labeled Cholesterol: Tracing Sterol Movement

NBD-labeled cholesterol analogs were developed to study the complex intracellular trafficking pathways of this essential membrane component. These probes have been used to investigate cholesterol uptake, efflux, and its distribution among different organelles. However, it is important to note that the placement of the bulky NBD group on the cholesterol molecule can sometimes alter its biophysical properties and trafficking behavior compared to native cholesterol, a consideration that was recognized in later studies.

Cytoskeletal Labeling: Visualizing F-Actin with NBD-Phallacidin

Beyond lipids, NBD was also conjugated to molecules that bind to other key cellular components. In 1980, Barak and colleagues synthesized a fluorescent derivative of phallacidin, a toxin that specifically binds to filamentous actin (F-actin), by labeling it with NBD. NBD-phallacidin provided a highly specific and convenient method for staining the actin cytoskeleton in both fixed and, with permeabilization, living cells. This tool allowed for detailed visualization of actin-containing structures such as stress fibers, ruffles, and the contractile ring during cell division. A key quantitative parameter determined in these early studies was the dissociation constant (Kd) of NBD-phallacidin for F-actin, which was found to be in the nanomolar range, indicating a high-affinity interaction.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used NBD probes from early cell biology studies.

| NBD Probe | Excitation Max (nm) | Emission Max (nm) | Notes |

| NBD-C6-Ceramide | ~466 | ~536 | In methanol. |

| NBD-Phallacidin | ~465 | ~535 | Blue-light excited. |

| 22-NBD-Cholesterol | ~472 | ~530-550 | Spectral properties can vary with the local environment (monomer vs. dimer forms). |

| NBD-F | ~470 | ~530 | For labeled amines. |

| NBD Probe | Parameter | Value | Reference |

| NBD-Phallacidin | Dissociation Constant (Kd) for F-actin | 1.5-2.5 x 10-8 M |

Detailed Experimental Protocols

The following protocols are synthesized from the methods sections of seminal papers in the field, providing a guide to how these pioneering experiments were conducted.

Protocol 1: Labeling the Golgi Apparatus with C6-NBD-Ceramide in Live Cells

This protocol is based on the early work of Lipsky and Pagano.

Materials:

-

C6-NBD-Ceramide

-

Ethanol or Dimethyl sulfoxide (DMSO) for stock solution

-

Defatted Bovine Serum Albumin (BSA)

-

Balanced salt solution or cell culture medium

-

Cultured cells grown on glass coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Preparation of C6-NBD-Ceramide/BSA Complex: a. Prepare a stock solution of C6-NBD-Ceramide (e.g., 1 mM) in ethanol or DMSO. b. In a separate tube, prepare a solution of defatted BSA in your desired buffer (e.g., 1 mg/mL). c. Add the C6-NBD-Ceramide stock solution to the BSA solution while vortexing to create a complex. The final concentration for labeling is typically in the range of 1-5 µM.

-

Cell Labeling at Low Temperature: a. Grow cells to a suitable confluency on glass coverslips. b. Wash the cells with cold (4°C) balanced salt solution. c. Incubate the cells with the C6-NBD-Ceramide/BSA complex for 30 minutes at a low temperature (e.g., 2-7°C). This allows the fluorescent lipid to insert into the plasma membrane without significant endocytosis.

-

Warming and Visualization: a. Wash the cells thoroughly with cold balanced salt solution to remove unbound C6-NBD-Ceramide/BSA complex. b. Replace the cold buffer with pre-warmed (37°C) cell culture medium. c. Incubate the cells at 37°C. The C6-NBD-Ceramide will be transported from the plasma membrane to the Golgi apparatus. d. At various time points (e.g., 15, 30, 60 minutes), mount the coverslips onto a microscope slide and observe the cells using fluorescence microscopy. The Golgi apparatus will appear as a brightly stained perinuclear structure.

-

Back-Exchange (Optional): a. To specifically visualize the internalized lipid and reduce background fluorescence from the plasma membrane, a "back-exchange" can be performed. b. After the 37°C incubation, cool the cells back down to a low temperature. c. Incubate the cells with a solution of defatted BSA (e.g., 1-2 mg/mL) for 30-60 minutes. The BSA will extract the NBD-ceramide that remains in the outer leaflet of the plasma membrane. d. Wash the cells and visualize the specific Golgi staining.

Protocol 2: Staining F-Actin in Fixed Cells with NBD-Phallacidin

This protocol is adapted from the work of Barak and colleagues.

Materials:

-

NBD-Phallacidin

-

Methanol for stock solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (e.g., 3.7% solution in PBS) for fixation

-

A permeabilizing agent (e.g., Triton X-100 or acetone)

-

Cultured cells grown on glass coverslips

-

Fluorescence microscope

Procedure:

-

Preparation of Staining Solution: a. Reconstitute the lyophilized NBD-phallacidin in methanol to create a stock solution (e.g., ~6.6 µM). Store this stock solution at -20°C, protected from light. b. On the day of the experiment, dilute the stock solution in PBS to the desired working concentration (e.g., 5-15 nM).

-

Cell Fixation: a. Wash the cells on coverslips twice with pre-warmed PBS. b. Fix the cells by incubating them in 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: a. Wash the fixed cells three times with PBS. b. Permeabilize the cells to allow the NBD-phallacidin to enter. This can be done by incubating with 0.1% Triton X-100 in PBS for 5 minutes or by treating with acetone at -20°C for 5-10 minutes. c. Wash the cells again three times with PBS.

-

Staining: a. Add the NBD-phallacidin working solution to the permeabilized cells. b. Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing and Mounting: a. Wash the cells three times with PBS to remove any unbound probe. b. Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Visualization: a. Observe the stained cells using a fluorescence microscope with a filter set appropriate for NBD (blue light excitation). F-actin structures like stress fibers will be clearly visible.

Mandatory Visualizations

Caption: Workflow for labeling the Golgi apparatus in live cells using C6-NBD-Ceramide.

Caption: Experimental workflow for staining F-actin in fixed cells using NBD-Phallacidin.

Caption: Metabolic conversion of C6-NBD-Ceramide within the Golgi apparatus.

Conclusion

The early applications of NBD compounds marked a significant milestone in cell biology. By providing the means to fluorescently label lipids and cytoskeletal components, NBD probes enabled researchers to visualize and study cellular processes with unprecedented clarity. The pioneering work with NBD-labeled lipids laid the groundwork for our current understanding of membrane dynamics, lipid sorting, and the function of organelles like the Golgi apparatus. Similarly, NBD-phallacidin provided a robust tool for mapping the intricate architecture of the actin cytoskeleton. While newer generations of fluorophores with improved photostability and brightness have since been developed, the foundational discoveries made with NBD compounds remain a testament to their profound impact on our ability to see and understand the inner workings of the cell.

References

- 1. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients | MDPI [mdpi.com]

- 2. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Proteins with 7-Nitrobenzofurazan (NBD) Derivatives

A Note on "Sqm-nbd": The term "this compound" does not correspond to a standard, commercially available protein labeling reagent. It is likely a conflation of two different classes of fluorescent dyes: Squaraine (Sqm) dyes and 7-Nitrobenzofurazan (NBD) derivatives. While both are used in biological imaging, NBD derivatives are well-established for the covalent labeling of proteins. This document provides a detailed protocol for protein labeling using a common NBD derivative, 4-chloro-7-nitrobenzofurazan (NBD-Cl), which is a fluorogenic reagent that covalently binds to amine and thiol residues in proteins.

These application notes are intended for researchers, scientists, and drug development professionals who wish to fluorescently label proteins to study their structure, function, and interactions. The fluorescence of the NBD group is highly sensitive to the polarity of its environment, making it an excellent tool for detecting conformational changes and binding events.[1]

Chemical Properties and Reactivity

NBD-Cl and its more reactive analog, NBD-F (4-fluoro-7-nitrobenzofurazan), are essentially non-fluorescent until they react with primary or secondary amines (like the ε-amino group of lysine or the N-terminus) or thiols (the sulfhydryl group of cysteine) to form stable, fluorescent adducts.[1] The selectivity of the labeling reaction can be controlled by adjusting the pH of the reaction buffer.

-

Reaction with Amines: The reaction with lysine residues and the N-terminus is favored at an alkaline pH (typically 8.0-9.5), where the amino groups are deprotonated and more nucleophilic. Selective labeling of the N-terminal α-amino group can be achieved at a more neutral pH (around 7.0-7.5) due to its lower pKa compared to the ε-amino group of lysine.[1][2]

-

Reaction with Thiols: NBD-Cl also reacts with cysteine residues. This reaction is generally faster than the reaction with amines and can proceed at a lower pH (around 7.0-8.0).[1]

Quantitative Data for NBD-Labeled Proteins